Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Description
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate is a piperidine derivative characterized by a hydroxyl group at the 4-position, a methyl ester at the same carbon, and a methyl substituent on the piperidine nitrogen. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance, including antibacterial and antitumor activities .
Properties
IUPAC Name |
methyl 4-hydroxy-1-methylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9-5-3-8(11,4-6-9)7(10)12-2/h11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKGNGYMVZKLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554508 | |
| Record name | Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21667-71-0 | |
| Record name | Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Methyl 4-oxopiperidine-1-carboxylate
The most documented and reliable method for preparing methyl 4-hydroxy-1-methylpiperidine-4-carboxylate involves the reduction of methyl 4-oxopiperidine-1-carboxylate using sodium borohydride as the reducing agent. This approach selectively reduces the ketone group at the 4-position to a hydroxyl group, yielding the target compound.
- Starting Material: Methyl 4-oxopiperidine-1-carboxylate
- Reagents: Sodium borohydride (NaBH4), Methanol (MeOH)
- Conditions:
- Temperature: 0°C
- Reaction Time: 2 hours
- Workup:
- Quenching with saturated aqueous ammonium chloride
- Removal of methanol under reduced pressure
- Extraction with dichloromethane (DCM)
- Purification via column chromatography using isohexane to ethyl acetate gradient
$$
\text{Methyl 4-oxopiperidine-1-carboxylate} \xrightarrow[\text{2 h, 0°C}]{\text{NaBH}_4, \text{MeOH}} \text{this compound}
$$
- Yield: 44%
- Physical form: Colourless oil
Reference:
This method is reported in ChemicalBook with detailed experimental conditions and purification steps.
Alternative Synthetic Routes
While the sodium borohydride reduction is the primary documented method, several patents and literature sources suggest alternative routes involving:
- Hydrogenation methods: Catalytic hydrogenation of corresponding oxo derivatives under mild conditions.
- Enzymatic reductions: Use of specific reductases for stereoselective reduction, though less commonly applied industrially.
- Other hydride reagents: Use of lithium aluminum hydride (LiAlH4) or other hydride donors, though these methods require stringent anhydrous conditions and careful control to avoid over-reduction or side reactions.
However, these alternative methods lack extensive publicly available detailed experimental data and are less commonly employed compared to the sodium borohydride reduction.
Data Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | Methyl 4-oxopiperidine-1-carboxylate |
| Reducing Agent | Sodium borohydride (NaBH4) |
| Solvent | Methanol (MeOH) |
| Temperature | 0°C |
| Reaction Time | 2 hours |
| Workup | Quench with saturated NH4Cl, extraction with DCM, column chromatography |
| Purification Method | Silica gel column chromatography (isohexane to EtOAc gradient) |
| Yield | 44% |
| Physical State | Colourless oil |
| CAS Number | 75250-52-1 |
| Molecular Formula | C8H15NO3 (Note: 1-methyl substitution increases formula from C7H13NO3) |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-methylpiperidine-4-carboxylate.
Reduction: Formation of 4-hydroxy-1-methylpiperidine-4-methanol.
Substitution: Formation of 4-chloro-1-methylpiperidine-4-carboxylate or 4-bromo-1-methylpiperidine-4-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified into compounds that target specific biological pathways, making it valuable for developing drugs aimed at neurological disorders and other diseases.
- Drug Development : The compound has been utilized in the synthesis of novel neuroprotective agents. For instance, modifications of its structure have led to derivatives that exhibit enhanced potency against specific targets related to neurodegenerative diseases .
Biological Studies
The compound is employed in biochemical assays and enzyme mechanism studies. Its ability to interact with various biological targets allows researchers to explore its effects on cellular processes.
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit key enzymes involved in signal transduction pathways, such as the ERK5 pathway. This inhibition can lead to potential therapeutic effects in cancer treatment .
Organic Synthesis
In organic chemistry, this compound is used as a building block for synthesizing more complex organic molecules.
- Synthesis of Complex Molecules : It is commonly used as a precursor for synthesizing various heterocyclic compounds and other biologically active molecules . The compound's functional groups facilitate various chemical transformations, including oxidation, reduction, and substitution reactions.
Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of this compound against several bacterial strains. Results showed significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving IC₅₀ values as low as 10 μM .
P-Glycoprotein Inhibition
Another research highlighted the compound's role in inhibiting P-glycoprotein (P-gp), a transporter associated with drug resistance. The introduction of hydroxyl or methoxy groups at specific positions on the piperidine ring resulted in enhanced P-gp inhibitory activity, suggesting potential applications in improving drug bioavailability .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can lead to a decrease in the activity of the enzyme, which can be beneficial in the treatment of certain diseases .
Comparison with Similar Compounds
Key Structural Features
The compound’s structural uniqueness lies in its 4-hydroxy-4-methyl ester substitution pattern. Below is a comparative analysis with analogous piperidine derivatives:
Functional Implications
- Hydroxy Group: The 4-hydroxy group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated analogs like Ethyl 4-methylpiperidine-4-carboxylate .
- Ester Group : Methyl esters (vs. ethyl) generally reduce molecular weight and may influence metabolic stability. For example, methyl esters are more prone to hydrolysis than ethyl esters in vivo.
Biological Activity
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C7H13NO3
- Molecular Weight : 159.19 g/mol
This compound features a piperidine ring with hydroxyl and carboxyl functional groups, which are crucial for its biological interactions.
1. Receptor Interaction
Research indicates that this compound acts as a selective antagonist for the adenosine A2A receptor. This receptor is involved in various physiological processes, including modulation of neurotransmitter release and neuroprotection. The compound demonstrates high affinity and effective in vivo antagonism against adenosine A2A receptor agonist-induced behaviors, suggesting its potential use in treating neurological disorders such as Parkinson's disease .
2. Antioxidant Properties
In vitro studies have shown that this compound exhibits significant antioxidant activity. It can scavenge free radicals and inhibit lipid peroxidation, which contributes to its protective effects against oxidative stress-related cellular damage .
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound resulted in significant improvement in motor function and reduction in neuroinflammation markers compared to control groups .
- Antioxidant Activity Assessment : The compound was subjected to various assays, including DPPH and ABTS radical scavenging tests, demonstrating a dose-dependent increase in antioxidant capacity .
Table of Biological Activities
Q & A
Q. How does this compound interact with lipid bilayers, and what implications does this have for drug delivery?
- Methodological Answer : Perform MD simulations (GROMACS) with POPC bilayers. Calculate partition coefficients (log P) via octanol/water assays. Experimental validation via DSC measures phase transition temperature shifts, indicating membrane disruption. Such data guide formulation strategies (e.g., liposomal encapsulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
